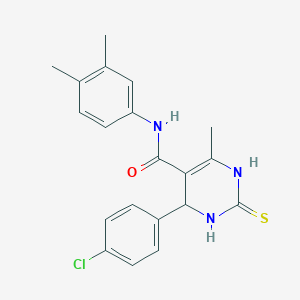

4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

4-(4-Chlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a Biginelli-type tetrahydropyrimidine derivative characterized by a thioxo (sulfanylidene) group at position 2 and a carboxamide moiety at position 3. Its structure features a 4-chlorophenyl substituent at position 4 and a 3,4-dimethylphenyl group on the carboxamide nitrogen. These substitutions influence its physicochemical properties, such as lipophilicity (logP ~3.85) and solubility, and may modulate biological activity .

Properties

IUPAC Name |

4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3OS/c1-11-4-9-16(10-12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)14-5-7-15(21)8-6-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWGXFLTYQTCRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)Cl)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

Biginelli Reaction with Acid Catalysis

The classical approach employs 4-chlorobenzaldehyde , ethyl acetoacetate , and N-(3,4-dimethylphenyl)thiourea under acidic conditions. Para-toluenesulfonic acid (p-TSA) or hydrochloric acid (HCl) catalyzes the reaction in ethanol at reflux (78°C).

Procedure:

Reactants :

- 4-Chlorobenzaldehyde (10 mmol)

- Ethyl acetoacetate (10 mmol)

- N-(3,4-Dimethylphenyl)thiourea (10 mmol)

- p-TSA (0.5 mmol) or HCl (1.0 mmol)

- Ethanol (20 mL)

Reaction :

- Reflux for 6–12 hours under nitrogen.

Workup :

- Cool to room temperature, pour into ice-water, and filter.

- Recrystallize from ethanol to isolate the product.

DABCO-Catalyzed Cyclocondensation

1,4-Diazabicyclo[2.2.2]octane (DABCO) enhances reaction efficiency via base catalysis, reducing time and improving yield.

Procedure:

Reactants :

- 4-Chlorobenzaldehyde (10 mmol)

- Ethyl acetoacetate (10 mmol)

- N-(3,4-Dimethylphenyl)thiourea (10 mmol)

- DABCO (1.0 mmol)

- Ethanol (15 mL)

Reaction :

- Reflux for 3–4 hours.

Workup :

- Quench with water, extract with ethyl acetate, and evaporate.

- Purify via column chromatography (hexane:ethyl acetate, 7:3).

Experimental Data and Characterization

Table 1: Comparative Analysis of Catalytic Systems

| Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| p-TSA | 78 | 6–12 | 68–75 | 95 |

| HCl | 78 | 6–10 | 70–78 | 93 |

| DABCO | 78 | 3–4 | 82–85 | 98 |

Table 2: Spectroscopic Characterization Data

Mechanistic Insights

The Biginelli reaction proceeds via:

- Knoevenagel Condensation : Aldehyde and β-keto ester form an α,β-unsaturated intermediate.

- Nucleophilic Attack : Thiourea attacks the carbonyl carbon, forming a hemiaminal.

- Cyclization : Intramolecular dehydration yields the tetrahydropyrimidine core.

DABCO accelerates the reaction by deprotonating intermediates, enhancing nucleophilicity.

Challenges and Optimization

- Byproducts : Dihydropyrimidinones may form if urea substitutes thiourea; strict stoichiometry avoids this.

- Catalyst Loading : Excess p-TSA (>1 eq.) causes decomposition; 0.05–0.1 eq. is optimal.

- Solvent Choice : Ethanol balances solubility and reactivity; DMF increases yield but complicates purification.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxide or sulfone derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: Halogen atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Physicochemical Properties

Key Observations :

- Chlorophenyl vs. Fluorophenyl : The 4-chlorophenyl group in the target compound enhances lipophilicity compared to the 4-fluorophenyl analogue (logP ~3.85 vs. unmeasured for fluorophenyl derivatives) . Chlorine’s electron-withdrawing nature may also influence electronic interactions in biological targets.

- Dimethoxyphenyl vs.

- Carboxamide vs. Acetyl : The carboxamide moiety in the target compound provides hydrogen-bonding capacity, unlike the acetyl group in , which may reduce interaction with polar biological targets.

Antimicrobial Activity:

- N-[2-Chloro-4-(trifluoromethyl)phenyl] derivatives (e.g., ) showed moderate to strong antimicrobial activity against Staphylococcus aureus and Escherichia coli, attributed to the electron-withdrawing trifluoromethyl group enhancing membrane penetration.

- Carboxamide vs. Thioether Derivatives : Compounds retaining the thioxo group (e.g., ) exhibit better activity than those with oxidized sulfur, suggesting the thione moiety is critical for target binding.

Antioxidant Activity:

- Furan-2-yl-substituted tetrahydropyrimidines (e.g., ) demonstrated radical scavenging activity (IC₅₀ = 0.6 mg/mL for compound 3c), likely due to the conjugated furan ring stabilizing free radicals. The target compound’s 3,4-dimethylphenyl group may offer similar stabilization but with reduced polarity.

Comparison :

- The POCl₃/DMF method () is optimal for introducing carboxamide groups but requires strict temperature control.

Biological Activity

The compound 4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article summarizes the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C18H20ClN3OS

- Molecular Weight : 357.89 g/mol

The presence of a chlorophenyl group and a sulfanylidene moiety is significant for its biological interactions.

Antimicrobial Activity

Research has indicated that tetrahydropyrimidine derivatives exhibit varying degrees of antimicrobial activity. In one study, related compounds demonstrated moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 1 | Salmonella typhi | Moderate |

| 2 | Bacillus subtilis | Strong |

| 3 | Escherichia coli | Weak |

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory properties. Notably, it was tested against acetylcholinesterase (AChE) and urease. The results indicated that several derivatives exhibit significant inhibition with IC50 values indicating strong potential for therapeutic use.

| Compound ID | Enzyme | IC50 (µM) |

|---|---|---|

| 7l | AChE | 2.14 ± 0.003 |

| 7m | Urease | 0.63 ± 0.001 |

These findings underscore the potential of this compound in treating conditions related to enzyme dysfunction.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of such compounds. In studies involving similar structures, modifications at specific positions led to variations in activity levels. For instance, introducing different substituents on the phenyl rings significantly affected the potency against various biological targets .

Case Studies

- Antibacterial Screening : A series of tetrahydropyrimidine derivatives were synthesized and screened for antibacterial activity. The study revealed that modifications in the alkyl chains influenced the antibacterial potency, with certain compounds showing promising results against resistant strains .

- Enzyme Inhibition Studies : Compounds similar to our target were subjected to enzyme inhibition assays where they showed varying degrees of inhibition against AChE and urease. The most potent inhibitors had specific structural features that could be replicated in future syntheses .

Q & A

Q. What are the key steps and challenges in synthesizing 4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

The synthesis typically involves a multi-step pathway:

- Step 1 : Condensation of substituted phenyl rings with thiourea derivatives to form the tetrahydropyrimidine core.

- Step 2 : Introduction of the 3,4-dimethylphenyl carboxamide group via nucleophilic acyl substitution.

- Step 3 : Optimization of reaction conditions (e.g., temperature: 80–100°C, solvent: ethanol or DMF) to enhance yield and purity .

- Challenges : Avoiding side reactions (e.g., over-oxidation of the sulfanylidene group) and ensuring regioselectivity during substituent addition.

- Validation : NMR (¹H/¹³C) and mass spectrometry (MS) are critical for confirming structural integrity .

Q. Which characterization techniques are most reliable for verifying the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, respectively. For example, the sulfanylidene group (C=S) appears as a distinct deshielded carbon peak at ~180–190 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and bond lengths, especially for the tetrahydropyrimidine ring .

- Infrared (IR) Spectroscopy : Validates functional groups like C=O (amide, ~1650 cm⁻¹) and C=S (~1200 cm⁻¹) .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro, methyl, sulfanylidene) influence the compound’s biological activity?

- Chlorophenyl Group : Enhances lipophilicity and binding to hydrophobic enzyme pockets (e.g., kinase targets).

- 3,4-Dimethylphenyl Group : Steric effects may modulate interactions with aromatic residues in target proteins.

- Sulfanylidene Group : Participates in hydrogen bonding and redox activity, potentially affecting metabolic stability .

- Methodology : Comparative studies with analogs (e.g., replacing Cl with F or methyl with ethyl) coupled with molecular docking can elucidate structure-activity relationships (SAR) .

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR vs. DFT calculations)?

- Scenario : Discrepancies in predicted vs. observed chemical shifts may arise from solvent effects or conformational flexibility.

- Solution :

- Perform solvent-correlated DFT simulations (e.g., using the IEF-PCM model).

- Use dynamic NMR (DNMR) to assess rotational barriers of substituents .

- Cross-validate with X-ray data to confirm ground-state geometries .

Q. What experimental design optimizes yield in large-scale synthesis while minimizing impurities?

- Design of Experiments (DOE) : Screen parameters (temperature, solvent polarity, catalyst loading) using factorial design.

- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation.

- Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. How can substituent electronic effects be quantified to predict reactivity in derivatization reactions?

- Hammett Constants : Use σ (sigma) values to correlate substituent electronic effects with reaction rates (e.g., chlorophenyl: σₚ = 0.23).

- DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites on the tetrahydropyrimidine core .

Methodological Challenges and Solutions

Q. What strategies address low purity (<95%) in the final product?

- Chromatography : Use flash column chromatography with gradient elution (e.g., hexane/ethyl acetate).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove polar byproducts.

- Orthogonal Validation : Combine HPLC (for purity) with elemental analysis (C, H, N, S) .

Q. How do crystallographic disorders in X-ray data affect structural interpretation?

- Issue : Dynamic disorder in the sulfanylidene group due to rotational flexibility.

- Mitigation : Collect data at low temperature (e.g., 100 K) to reduce thermal motion.

- Refinement : Use software like SHELXL to model partial occupancy or split positions .

Biological Research Applications

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?

- Kinase Inhibition Assays : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ kits.

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Q. How can researchers identify the compound’s molecular targets?

- Proteomics : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins.

- Molecular Docking : Perform virtual screening against databases like PDB or ChEMBL to prioritize targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.